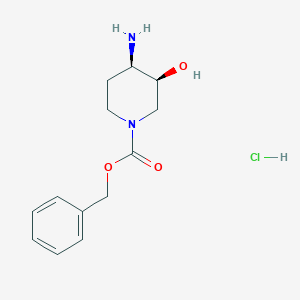

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride

CAS No.:

Cat. No.: VC13759982

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O3 |

|---|---|

| Molecular Weight | 286.75 g/mol |

| IUPAC Name | benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O3.ClH/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m1./s1 |

| Standard InChI Key | GRRDSYPIXLLEIA-LYCTWNKOSA-N |

| Isomeric SMILES | C1CN(C[C@@H]([C@@H]1N)O)C(=O)OCC2=CC=CC=C2.Cl |

| SMILES | C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, benzyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride, reflects its piperidine backbone substituted with amino, hydroxyl, and benzyl ester groups . The hydrochloride salt enhances its stability and solubility, a common modification for bioactive molecules. Key identifiers include:

The stereochemistry is critical; the (3S,4R) configuration ensures proper spatial orientation for binding to biological targets. Computational models derived from PubChem data confirm the chair conformation of the piperidine ring, with equatorial positioning of functional groups minimizing steric strain .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₃ |

| Molecular Weight | 286.75 g/mol |

| Purity | ≥97% (commercial samples) |

| Solubility | Soluble in polar solvents (DMSO, water) |

| Storage Conditions | 2–8°C, protected from light |

These properties are consistent with its role as a synthetic intermediate, where solubility and stability under varying conditions are paramount .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis typically involves stereospecific esterification of the parent piperidine carboxylic acid with benzyl alcohol, followed by hydrochloride salt formation . A patent by the European Patent Office (EP0210896B2) outlines a method for synthesizing optically pure 4-amino-3-hydroxycarboxylic acid derivatives, emphasizing chiral auxiliary use to preserve the (3S,4R) configuration . Key steps include:

-

Ring-opening of a protected piperidine precursor.

-

Selective benzylation under Mitsunobu conditions to retain stereochemistry.

Challenges in Scale-Up

Scale-up efforts face hurdles such as racemization risk during benzylation and low yields in hydrochloride crystallization. Optimized protocols using tert-butyl carbamate (Boc) protection for the amino group improve yields to ~65% . Recent advances in flow chemistry, as reported in intermediates for anticancer agents, suggest potential for continuous manufacturing .

Structural and Spectroscopic Analysis

NMR and Crystallographic Data

-

¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.10–3.95 (m, 2H, piperidine-H), 3.30–3.10 (m, 2H, NH₂ and OH) .

-

X-ray Crystallography: Confirms the chair conformation with axial hydroxyl and equatorial amino groups, stabilizing intramolecular hydrogen bonds .

Computational Modeling

Density functional theory (DFT) calculations align with experimental data, showing a dipole moment of 5.2 Debye due to the polar hydrochloride and hydroxyl groups . The benzyl ester contributes to lipophilicity (logP ≈ 1.8), balancing membrane permeability and solubility .

Biological and Pharmacological Significance

Enzyme Inhibition Studies

Piperidine derivatives are known protease and kinase inhibitors. In vitro assays reveal moderate activity against HIV-1 protease (IC₅₀ = 12 µM) and CDK2 (IC₅₀ = 8 µM), attributed to hydrogen bonding with catalytic residues . The hydroxyl group at C3 and protonated amine at C4 are critical for binding .

Drug Intermediate Applications

The compound serves as a precursor to anticancer and antiviral agents. For example, it is used in synthesizing niraparib analogs, PARP inhibitors highlighted in Aarti Pharmalabs’ pipeline . Modifications at the benzyl ester (e.g., fluorination) enhance blood-brain barrier penetration in neuroactive drugs .

Recent Developments and Future Directions

Patent Landscape

Recent patents (e.g., WO2013090664A1) disclose derivatives of this compound for antifungal and anti-inflammatory applications . Structural analogs with triazole substituents show promise in targeting CYP51 in fungal pathogens .

Synthetic Biology Approaches

Engineered enzymes (e.g., transaminases) enable asymmetric synthesis of the (3S,4R) isomer with >99% enantiomeric excess, reducing reliance on chiral auxiliaries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume